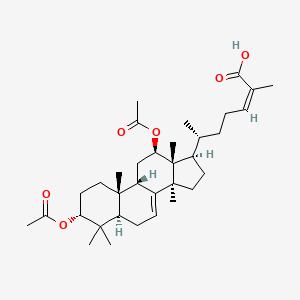
KadcoccinoneG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinoneG is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinoneG typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with a nucleophile, such as a thiol or amine, to form a new carbon-carbon bond.
Cyclization: The intermediate formed from the Michael addition undergoes cyclization under acidic or basic conditions to form the core structure of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
KadcoccinoneG undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
KadcoccinoneG has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of KadcoccinoneG involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, this compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
KadcoccinoneA: Shares a similar core structure but differs in the functional groups attached, leading to different reactivity and applications.
KadcoccinoneB: Another analog with variations in the side chains, affecting its solubility and biological activity.
Uniqueness
KadcoccinoneG stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C34H52O6 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29-,32-,33+,34+/m1/s1 |
InChI Key |
RMLIBWOKKQQJIU-NZICFMPXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


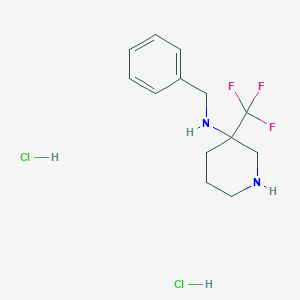
![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322837.png)
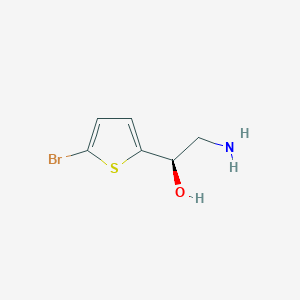
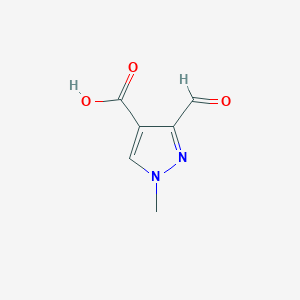
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate](/img/structure/B13322867.png)
![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B13322874.png)
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
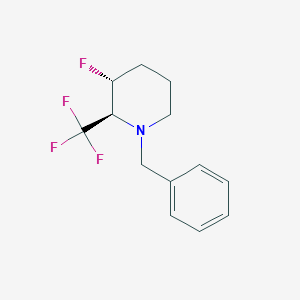
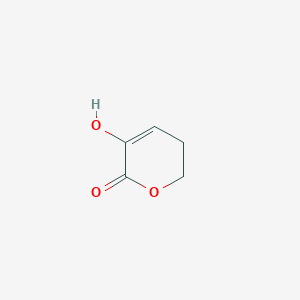
amine](/img/structure/B13322882.png)

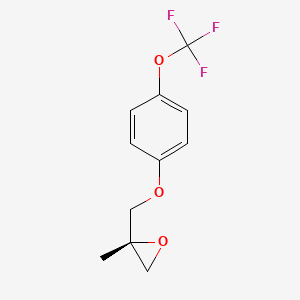
![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
![2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13322897.png)
